molecular formula C11H12BrNO5 B1374226 Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate CAS No. 1254332-80-3

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate

Cat. No. B1374226
CAS RN: 1254332-80-3
M. Wt: 318.12 g/mol
InChI Key: AMGLNFWQWRLIIA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate, also known as Bromfenac Ethyl Ester (BEE), is an organic chemical compound that belongs to the class of nitrophenyl ethers. It has a molecular formula of C11H12BrNO5 and a molecular weight of 318.12 g/mol .


Synthesis Analysis

The synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate involves two main steps :

  • To this solution, iron powder and hydrochloric acid are added and heated to reflux for 4 hours. The resulting material is purified by silica gel column chromatography to furnish the final product .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate consists of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propionate ester group .


Physical And Chemical Properties Analysis

The boiling point of Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is predicted to be 387.2±27.0 °C and its density is predicted to be 1.505±0.06 g/cm3 .

Scientific Research Applications

1. Application in Electroreductive Radical Cyclization

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate has been studied for its role in electroreductive radical cyclization. Research demonstrates that the compound can be used in conjunction with (tetramethylcyclam)nickel(I) electrogenerated at carbon cathodes in dimethylformamide. This process allows for the one-electron cleavage of the carbon-bromine bond, forming radical intermediates that undergo cyclization. Such reactions are significant in organic synthesis, as they offer pathways for creating complex molecules with high precision and efficiency. The study presents a detailed mechanistic scheme, highlighting the compound's potential in advancing synthetic methodologies (Esteves et al., 2005).

2. Involvement in Crystal Structure and Interaction Analysis

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate is utilized in crystallography for understanding molecular structures and interactions. A study focusing on 2-Methyl-2-(4-nitrophenoxy)propanoic acid, prepared from a reaction involving 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, highlights its structure and properties. The crystal structure analysis reveals how molecules are interconnected, offering insights into molecular configurations and potential applications in designing molecules with desired properties (Navarrete-Vázquez et al., 2008).

3. Synthesis of Biologically Active Compounds

The compound is pivotal in synthesizing biologically active compounds. Ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for many biologically active compounds, is synthesized using a method involving ethyl 2-(4-bromo-2-nitrophenoxy)propanoate. The synthesis process is optimized, yielding significant amounts of the target product, indicating the compound's role in pharmaceutical and medicinal chemistry (Xiong et al., 2019).

Safety and Hazards

Ethyl 2-(4-bromo-2-nitrophenoxy)propanoate should be handled with care. It’s recommended to keep away from heat/sparks/open flames/hot surfaces, avoid contact with air, and avoid any possible contact with water due to the risk of violent reaction and possible flash fire. It’s also advised to handle under inert gas and protect from moisture .

properties

IUPAC Name

ethyl 2-(4-bromo-2-nitrophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO5/c1-3-17-11(14)7(2)18-10-5-4-8(12)6-9(10)13(15)16/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGLNFWQWRLIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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